Hydroxyethyl cellulose

Beschreibung

Eigenschaften

IUPAC Name |

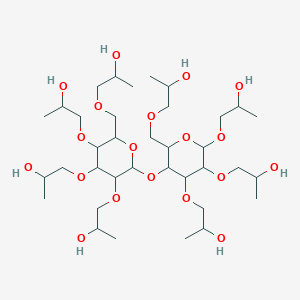

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVHKAPIXJTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-62-0 | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

Decomposes at 205ºC as Cellosize | |

| Details | Cellosize product information | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Comprehensive Technical Guide to Hydroxyethyl Cellulose: Structure, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Hydroxyethyl Cellulose (HEC). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant mechanisms.

Chemical Structure and Synthesis

This compound (HEC) is a non-ionic, water-soluble polymer derived from cellulose, a natural polysaccharide composed of repeating β-D-anhydroglucose units linked by β-1,4-glycosidic bonds.[1][2] The chemical modification of cellulose with ethylene oxide introduces hydroxyethyl groups (-CH₂CH₂OH) onto the cellulose backbone via ether linkages, imparting water solubility and other desirable properties.[3][4]

The synthesis of HEC involves a two-step process:

-

Alkalinization: Purified cellulose is treated with a sodium hydroxide solution to produce swollen, chemically reactive alkali cellulose.[4][5]

-

Etherification: The alkali cellulose is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl groups.[4][5]

The extent of this substitution is described by two key parameters:

-

Degree of Substitution (DS): The average number of hydroxyl groups substituted with hydroxyethyl groups per anhydroglucose unit. Since each anhydroglucose unit has three available hydroxyl groups, the theoretical maximum DS is 3.[6]

-

Molar Substitution (MS): The average number of moles of ethylene oxide that have reacted per anhydroglucose unit. As the newly attached hydroxyethyl group also has a hydroxyl group that can react with ethylene oxide, the MS value can be higher than the DS and has no theoretical limit.[7]

The DS and MS values significantly influence the physicochemical properties of HEC, including its solubility, viscosity, and thermal stability.[6][8]

Physicochemical Properties of this compound

The properties of HEC can be tailored for various applications by controlling its molecular weight, DS, and MS. Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Description | References |

| Appearance | White to yellowish-white, odorless, and tasteless hygroscopic powder or granules. | [9][10] |

| Solubility | Readily soluble in both hot and cold water, forming clear, viscous solutions. Insoluble in most common organic solvents. | [9][11][12] |

| pH Stability | Stable over a wide pH range, typically from 2 to 12. | [11] |

| Softening Point | Approximately 135-140 °C. | [4] |

| Density | Varies with grade, typically around 0.75 g/mL. | [13] |

Table 2: Key Performance-Related Properties of this compound

| Property | Description | Factors of Influence | References |

| Viscosity | Forms solutions with a wide range of viscosities, exhibiting pseudoplastic (shear-thinning) behavior. | Molecular weight, concentration, temperature, shear rate, DS. | [5][10] |

| Water Retention | High capacity to retain water, which is crucial in applications like construction materials and coatings. | Molecular weight, concentration. | [2][10] |

| Film Formation | Forms flexible and transparent films when dried from aqueous solutions. | DS, plasticizer addition. | [10] |

| Salt Tolerance | As a non-ionic polymer, it has excellent tolerance to dissolved electrolytes. | High DS improves salt resistance. | [8][11] |

| Thermal Stability | Degradation starts at approximately 250 °C. The glass transition temperature (Tg) has been reported to be around 127 °C for amorphous films. | DS, moisture content. | [6][14] |

Table 3: Typical Molecular Weight and Viscosity Grades of Commercial this compound

| Grade Type | Molecular Weight (kDa) | Viscosity of 2% Aqueous Solution (mPa·s) | Molar Substitution (MS) |

| Low Viscosity | 90 - 200 | 10 - 1,500 | 1.8 - 2.5 |

| Medium Viscosity | 200 - 720 | 1,500 - 6,000 | 1.8 - 2.5 |

| High Viscosity | > 720 | > 6,000 | 1.8 - 2.5 |

| Note: | Values are approximate and can vary between manufacturers. |

Experimental Protocols for Characterization

Accurate characterization of HEC is essential for its effective application. The following are detailed methodologies for key experiments.

Determination of Molecular Weight (Size-Exclusion Chromatography with Multi-Angle Light Scattering - SEC-MALS)

This technique separates molecules based on their hydrodynamic volume and allows for the determination of absolute molecular weight without the need for column calibration with polymer standards.

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate aqueous mobile phase, such as a phosphate or nitrate buffer, to suppress ionic interactions between the polymer and the stationary phase.[12]

-

Sample Preparation: Dissolve a known concentration of HEC in the mobile phase. The solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[14]

-

Instrumentation:

-

An SEC system equipped with a pump, injector, and a set of aqueous SEC columns (e.g., Agilent PL aquagel-OH).[15]

-

A multi-angle light scattering (MALS) detector.

-

A differential refractive index (dRI) detector to measure concentration.

-

-

Analysis:

-

Inject the filtered sample solution into the SEC system.

-

The eluting polymer is detected by both the MALS and dRI detectors.

-

The data from both detectors are used to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using appropriate software (e.g., ASTRA software from Wyatt Technology).[16][17]

-

Determination of Degree of Substitution (DS) and Molar Substitution (MS) by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of HEC, providing detailed information about the substitution pattern.

Methodology:

-

Sample Preparation: Dissolve the HEC sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[18]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

Identify and integrate the signals corresponding to the anhydroglucose unit protons and the protons of the hydroxyethyl groups.

-

The DS can be calculated by comparing the integrated area of the hydroxyethyl protons to the integrated area of the anhydroglucose protons.[18]

-

-

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Identify the signals for the carbons of the anhydroglucose unit and the hydroxyethyl groups.

-

Quantitative ¹³C NMR can be used to determine the substitution at specific positions (C2, C3, and C6) and to differentiate between single and multiple hydroxyethyl substitutions, allowing for the calculation of both DS and MS.

-

Viscosity Measurement (Rotational Viscometer)

The viscosity of HEC solutions is a critical parameter for many applications.

Methodology:

-

Solution Preparation: Prepare a solution of HEC in deionized water at a specified concentration (e.g., 2% w/w). Ensure complete dissolution by stirring, avoiding the incorporation of air bubbles. The solution should be allowed to stand to reach thermal equilibrium.[1]

-

Instrumentation: A rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles.

-

Measurement:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place the HEC solution in a suitable container and immerse the selected spindle to the appropriate depth.

-

Set the desired rotational speed (rpm) and allow the reading to stabilize.

-

Record the viscosity in mPa·s. Measurements can be taken at various shear rates (by changing the rpm) to characterize the pseudoplastic behavior.[1]

-

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and transitions of HEC.

Methodology:

-

Instrumentation: A TGA instrument and a DSC instrument.

-

TGA Analysis:

-

Place a small, known weight of the HEC sample into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

The instrument records the weight loss as a function of temperature, allowing for the determination of moisture content and decomposition temperatures.[8]

-

-

DSC Analysis:

-

Place a small, known weight of the HEC sample into a DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. An initial heating and cooling cycle may be performed to erase the thermal history of the sample.[14]

-

The instrument measures the heat flow into or out of the sample relative to a reference, allowing for the determination of the glass transition temperature (Tg) and melting point (Tm), if applicable.[7]

-

Applications in Drug Development and Experimental Workflows

HEC is a versatile excipient in the pharmaceutical industry, primarily used as a binder, thickener, stabilizer, and controlled-release agent.[5][9] Its application in controlled-release matrix tablets is of particular interest.

Mechanism of Drug Release from an HEC-based Hydrophilic Matrix Tablet

When a tablet containing HEC as the matrix former comes into contact with gastrointestinal fluids, a series of events leads to the controlled release of the active pharmaceutical ingredient (API). This process involves the hydration of the HEC, formation of a gel layer, and subsequent drug diffusion and matrix erosion.

References

- 1. Hydroxyethylcellulose as a Binder in Tablet Formulation [eureka.patsnap.com]

- 2. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]

- 3. This compound-Based Hydrogels as Controlled Release Carriers for Amorphous Solid Dispersion of Bioactive Components of Radix Paeonia Alba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellulosic Polymers for Enhancing Drug Bioavailability in Ocular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Core Excipient In Drugs Formulation - Celotech [celotech.com]

- 6. US5451409A - Sustained release matrix system using this compound and hydroxypropyl cellulose polymer blends - Google Patents [patents.google.com]

- 7. anishpharma.com [anishpharma.com]

- 8. nlc-bnc.ca [nlc-bnc.ca]

- 9. HEC for Pharmaceuticals [hpmc.com]

- 10. researchgate.net [researchgate.net]

- 11. What is Hydroxyethylcellulose used for? [synapse.patsnap.com]

- 12. Properties and in vitro drug release of hyaluronic acid-hydroxyethyl cellulose hydrogels for transdermal delivery of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: Molecular Structure and Function - HPMC manufacturer [hpmcmanufacturer.com]

- 15. This compound is used in pharmaceuticals - INTERSURFCHEM [polymerchem.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound ophthalmic | Actions and Spectrum | medtigo [medtigo.com]

In Vitro Biocompatibility and Cytotoxicity of Hydroxyethyl Cellulose: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the in vitro safety profile of Hydroxyethyl Cellulose (HEC), a widely utilized polymer in pharmaceutical and biomedical applications. This guide provides a comprehensive overview of the biocompatibility and cytotoxicity of HEC, summarizing key quantitative data, detailing experimental methodologies, and exploring its interaction with cellular signaling pathways based on current in vitro research.

Executive Summary

This compound (HEC) is a non-ionic, water-soluble polymer derived from cellulose, valued for its thickening, stabilizing, and film-forming properties. In the realm of in vitro studies, HEC is generally recognized as a biocompatible and non-cytotoxic material. Extensive research has demonstrated its suitability for use in cell culture applications, including as a component of hydrogels and scaffolds for tissue engineering, where it supports cell viability and proliferation. This guide consolidates available data to provide a clear understanding of HEC's safety profile at the cellular level.

Quantitative Assessment of Cytotoxicity

In vitro cytotoxicity studies are crucial for evaluating the potential of a material to cause cell death or inhibit cellular growth. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.

While extensive data exists on the biocompatibility of HEC-based formulations, specific IC50 values for pure HEC are not widely reported in the literature, largely because in its unmodified form, it exhibits minimal to no cytotoxicity across a broad range of cell types. The available data consistently indicates high cell viability in the presence of HEC.

| Cell Line/Type | HEC Formulation | Concentration | Exposure Time | Cell Viability/Cytotoxicity | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | HEC in Sodium Alginate/Gelatin hydrogel | Not specified | 7 days | Up to 95% | |

| Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | HEC in Sodium Alginate/Gelatin hydrogel | Not specified | 7 days | Up to 95% | |

| Primary Hepatocytes | HEC in Sodium Alginate/Gelatin hydrogel | Not specified | 7 days | Up to 95% | |

| Primary Neuronal Cells | HEC in Sodium Alginate/Gelatin hydrogel | Not specified | 7 days | Up to 95% | |

| 4T1 (Murine Breast Cancer) | Unmodified HEC | Equivalent to carrier concentration in HEC-MTX3 conjugate | Not specified | Not cytotoxic | [1] |

| MV-4-11 (Human B-cell Leukemia) | Unmodified HEC | Equivalent to carrier concentration in HEC-MTX3 conjugate | Not specified | Not cytotoxic | [1] |

| HeLa (Human Cervical Cancer) | Ethyl this compound (EHEC) with surfactants | Not specified | Not specified | Lower toxicity observed with EHEC | |

| Caco-2 (Human Colorectal Adenocarcinoma) | HEC-cysteamine nanoparticles | Not specified | Not specified | No pronounced cytotoxicity | [2] |

| Human Dermal Fibroblasts | HEC hydrogel membrane with tungsten oxide | Not specified | Not specified | Improved safety of tungsten oxide | [3] |

| White Blood Cells | HEC hydrogel membrane with tungsten oxide | Not specified | Not specified | Improved safety of tungsten oxide | [3] |

Table 1: Summary of In Vitro Cytotoxicity and Biocompatibility Data for this compound (HEC) and its Derivatives. This table summarizes qualitative and quantitative findings from various studies on the effects of HEC on different cell lines.

Key Experimental Protocols for Cytotoxicity Assessment

Standardized assays are employed to ensure the reliability and reproducibility of cytotoxicity data. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare various concentrations of the test material (e.g., HEC dissolved in sterile cell culture medium). Remove the existing medium from the wells and replace it with the medium containing the test material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add a sterile-filtered MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of the test material to determine the IC50 value.

Interaction with Cellular Signaling Pathways

The biocompatibility of a material is not solely defined by its lack of cytotoxicity but also by its interaction with cellular signaling pathways. Understanding these interactions can provide deeper insights into the material's long-term safety and efficacy.

Inflammatory Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes.

Current research on HEC suggests a favorable profile concerning inflammatory responses. One study investigating the effects of HEC on bacterially colonized epithelial cells found that HEC did not induce NF-κB activation. Furthermore, HEC-based hydrogels have been reported to possess anti-inflammatory properties, although the precise molecular mechanisms have not been fully elucidated. A study on a related compound, hydroxyethyl starch (HES), demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation, suggesting a potential, yet unconfirmed, mechanism for the anti-inflammatory effects of hydroxyethyl-substituted polysaccharides.[4]

Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a critical cellular process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

The available in vitro data does not suggest that HEC induces apoptosis. On the contrary, its widespread use in cell culture and tissue engineering applications, where maintaining cell viability is paramount, points to its non-apoptotic nature. Studies have shown that HEC-based scaffolds support cell proliferation, which is antithetical to the induction of apoptosis. While no studies have specifically investigated the effect of HEC on the expression of key apoptotic proteins like caspases, Bax, or Bcl-2, the overall biocompatibility data strongly suggests that HEC does not trigger apoptotic signaling cascades.

Conclusion

Based on the currently available in vitro data, this compound is a highly biocompatible polymer with negligible cytotoxicity. It supports the viability and proliferation of a wide range of cell types, making it a suitable material for various biomedical and pharmaceutical research applications. While specific IC50 values for pure HEC are not extensively documented due to its low toxicity, qualitative and semi-quantitative studies consistently demonstrate high cell viability in its presence. Furthermore, HEC does not appear to induce inflammatory or apoptotic signaling pathways, further underscoring its safety profile for in vitro studies. Future research could focus on elucidating the precise molecular mechanisms behind its observed anti-inflammatory properties.

References

- 1. Hydroxyethylcellulose as a methotrexate carrier in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. db.cngb.org [db.cngb.org]

- 3. This compound hydrogel for wound dressing: Fabrication, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of hydroxyethyl starch on lipopolysaccharide-induced tissue nuclear factor kappa B activation and systemic TNF-alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Degradation Profile of Hydroxyethyl Cellulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of Hydroxyethyl cellulose (HEC), a widely used excipient in the pharmaceutical industry. Understanding the thermal stability and decomposition pathways of HEC is critical for formulation development, manufacturing processes, and ensuring the quality and safety of drug products. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation process to support research and development efforts.

Thermal Stability and Degradation Profile

The thermal stability of this compound is influenced by factors such as its molecular weight, degree of substitution, moisture content, and the surrounding atmosphere. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal degradation profile of HEC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of HEC typically proceeds in distinct stages:

-

Initial Weight Loss (Moisture Evolution): An initial weight loss is commonly observed in the temperature range of 50-150°C, which is attributed to the evaporation of absorbed water.[1] HEC films have been shown to contain around 8 ± 1% water, which can be reduced to 0.06 ± 0.01% upon heating to 160°C.[2][3]

-

Main Degradation Stage: The primary decomposition of the HEC polymer begins at approximately 250°C, with the highest rate of degradation occurring around 300°C.[4] This stage involves the breakdown of the cellulose backbone and its hydroxyethyl side chains.

-

Influence of Atmosphere: The degradation profile is significantly affected by the atmosphere. In an inert atmosphere (e.g., nitrogen), degradation is primarily pyrolytic. In the presence of oxygen (air), thermo-oxidative degradation occurs, which can lead to a more complex decomposition mechanism at lower temperatures.[5]

Table 1: Summary of Quantitative TGA Data for this compound

| Temperature Range (°C) | Event | Atmosphere | Weight Loss (%) | Reference(s) |

| 50 - 150 | Moisture Evaporation | Nitrogen/Air | ~8 - 10 | [1][4] |

| 200 - 400 | Main Degradation | Nitrogen | - | [1] |

| ~250 | Onset of Degradation | Nitrogen | - | [4] |

| ~300 | Maximum Degradation Rate | Nitrogen | - | [4] |

| 220 - 375 | Composite Degradation | - | ~23 | [6] |

| 390 - 600 | Pyrolysis Reactions | - | - | [6] |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For HEC, DSC analysis reveals key thermal transitions:

-

Glass Transition Temperature (Tg): HEC exhibits a glass transition temperature (Tg) at approximately 127 ± 1°C.[2][3] The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

-

Degradation Onset: Following the glass transition, DSC thermograms show the onset of degradation at temperatures around 180°C.[2][3] This is observed as an endothermic event.[4]

Table 2: Summary of Quantitative DSC Data for this compound

| Thermal Event | Temperature (°C) | Reference(s) |

| Glass Transition (Tg) | 127 ± 1 | [2][3] |

| Onset of Degradation | ~180 | [2][3] |

| Endothermic Degradation Events | >250 | [4] |

Experimental Protocols

Accurate and reproducible thermal analysis data are contingent on well-defined experimental protocols. The following sections outline typical methodologies for the TGA and DSC analysis of HEC.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment for HEC involves the following steps:

-

Sample Preparation: A representative sample of HEC (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The desired experimental parameters are set, including the temperature program and the purge gas.

-

Temperature Program: A common method involves heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[4]

-

Purge Gas: An inert gas, such as nitrogen, is typically used to study the pyrolytic degradation of HEC. A flow rate of 20-50 mL/min is common.[4][5] To study thermo-oxidative degradation, air or oxygen is used as the purge gas.[5]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of degradation, peak degradation temperatures, and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for HEC follows these steps:

-

Sample Preparation: A small amount of HEC sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For instance, the sample is first heated to a temperature above its Tg (e.g., 140°C) to remove moisture, then cooled, and finally heated again at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.[2][3]

-

Purge Gas: An inert atmosphere, typically nitrogen, is maintained in the DSC cell at a flow rate of around 50 mL/min.[5]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg) and the temperatures of any endothermic or exothermic events associated with degradation.

Thermal Degradation Mechanism and Evolved Gases

The thermal degradation of this compound is a complex process involving multiple chemical reactions. In an inert atmosphere, the degradation is believed to initiate with the cleavage of the hydroxyethyl side groups, followed by the decomposition of the main cellulose backbone.[5]

Analysis of the evolved gases during thermal decomposition provides valuable insights into the degradation pathway. Techniques such as Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) are employed to identify the gaseous products.

The primary volatile products from the pyrolysis of HEC include:

-

Carbon Dioxide (CO₂)

-

Carbonyl-containing compounds (C=O): Ketones, aldehydes, carboxylic acids, and esters.

-

Ether and Alkane fragments (C-O-C/C-C)

-

Unsaturated hydrocarbons (C=C): Alkenes and aromatic compounds.

-

Water (H₂O)

-

Methane (CH₄) [1]

Visualizations

The following diagrams, generated using the DOT language, visualize the key processes described in this guide.

Caption: Proposed thermal degradation pathway of this compound in an inert atmosphere.

Caption: General experimental workflow for the thermal analysis of this compound.

References

- 1. Frontiers | Development of functional this compound-based composite films for food packaging applications [frontiersin.org]

- 2. Thermal decomposition of cellulose ethers | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Why does the viscosity of this compound decrease? [kdochem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Surface Tension of Hydroxyethyl Cellulose (HEC) Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the surface tension of aqueous solutions of hydroxyethyl cellulose (HEC), a non-ionic, water-soluble polymer widely utilized across various industries, including pharmaceuticals, for its thickening, binding, and film-forming properties.[1][2] Understanding the surface tension of HEC solutions is critical for optimizing formulation performance, particularly in applications involving interfaces, such as emulsions, foams, and coatings.[3]

Core Principles of Surface Tension in HEC Solutions

This compound, in its pure form, is not a classic surfactant and exhibits limited surface activity.[1] The surface tension of HEC aqueous solutions is influenced by a variety of factors, including the concentration of HEC, its molecular weight, the temperature of the solution, and the presence of other surface-active agents or electrolytes.[4][5] Generally, the addition of HEC to water results in a slight decrease in surface tension, though not as dramatically as conventional surfactants.[4]

Quantitative Data on Surface Tension of HEC Aqueous Solutions

The following table summarizes the surface tension of various grades of HEC at different concentrations in aqueous solutions. The data has been compiled from multiple sources to provide a comparative overview.

| HEC Grade (Molecular Weight/Viscosity) | Concentration (% w/v) | Temperature (°C) | Surface Tension (mN/m) |

| CELLOSIZE™ QP/WP 09 | 0.01 | 25 | 65.7 |

| 0.1 | 25 | 65.4 | |

| 1.0 | 25 | 65.1 | |

| 2.0 | 25 | 65.0 | |

| CELLOSIZE™ QP/WP 300 | 0.01 | 25 | 66.4 |

| 0.1 | 25 | 65.8 | |

| 1.0 | 25 | 65.5 | |

| CELLOSIZE™ QP 4400H | 0.01 | 25 | 66.3 |

| 0.1 | 25 | 65.3 | |

| 1.0 | 25 | 65.8 | |

| CELLOSIZE™ QP 52000H | 0.01 | 25 | 65.9 |

| 0.1 | 25 | 65.4 | |

| 1.0 | 25 | 66.1 | |

| CELLOSIZE™ QP 100MH | 0.01 | 25 | 66.1 |

| 0.1 | 25 | 65.4 | |

| 1.0 | 25 | 66.3 | |

| Natrosol™ 250 L pharm HEC | 0.01 | 25 | 68.7 |

| 0.1 | 25 | 65.5 | |

| Natrosol™ 250 G pharm HEC | 0.01 | 25 | 69.2 |

| 0.1 | 25 | 65.9 | |

| Natrosol™ 250 M pharm HEC | 0.01 | 25 | 69.7 |

| 0.1 | 25 | 70.7 | |

| Natrosol™ 250 H pharm HEC | 0.01 | 25 | 67.7 |

| 0.1 | 25 | 68.1 | |

| Natrosol™ 250 HX pharm HEC | 0.01 | 25 | 67.7 |

| 0.1 | 25 | 68.1 | |

| Natrosol™ 250 HHX pharm HEC | 0.01 | 25 | 67.8 |

| 0.1 | 25 | 68.7 | |

| Generic HEC | 0.1 | 25 | ~70 |

Data compiled from product technical data sheets.[6][7]

Factors Influencing the Surface Tension of HEC Solutions

The surface tension of HEC aqueous solutions is a multifactorial property. The following diagram illustrates the key factors and their general influence.

Caption: Logical relationship of factors influencing the surface tension of HEC solutions.

Concentration: As the concentration of HEC in an aqueous solution increases, the surface tension generally shows a slight decrease.[4] However, these changes are often negligible, especially for high molecular weight HEC.[4]

Molecular Weight: For high molecular weight cellulose derivatives, variations in molecular weight have been observed to have a negligible effect on the surface tension of their aqueous solutions.[4]

Temperature: An increase in the temperature of an HEC solution typically leads to a decrease in its viscosity and can also influence its surface tension.[5][8] As temperature rises, the kinetic energy of the molecules increases, which can weaken the cohesive forces at the liquid-air interface, thereby reducing surface tension.

Additives: The presence of other substances can significantly alter the surface tension of HEC solutions.

-

Electrolytes: The addition of binary electrolytes, such as sodium fluoride, potassium bromide, or lithium iodide, has been found to slightly increase the surface tension of HEC solutions.[4]

-

Surfactants: Conversely, the addition of surfactants, like sodium lauryl sulfate, can remarkably decrease the surface tension of HEC solutions.[4] The interaction between HEC and surfactants can lead to the formation of more surface-active complexes.[9]

Experimental Protocols for Measuring Surface Tension

The determination of the surface tension of polymer solutions like HEC requires precise and reliable methods. The most commonly cited techniques in the literature are the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method.

Du Noüy Ring Method

The Du Noüy ring method is a classic technique used to measure equilibrium or static surface tension.

Principle: This method involves slowly lifting a platinum ring, typically from a horizontal orientation, from the surface of the liquid. The force required to detach the ring from the liquid surface is measured. This force is directly related to the surface tension of the liquid.

Detailed Methodology:

-

Preparation: The HEC solution is prepared at the desired concentration and allowed to equilibrate at a constant temperature. The platinum ring is meticulously cleaned, often by flaming, to ensure it is free from contaminants.

-

Measurement: The ring is immersed below the surface of the HEC solution.

-

A tensiometer is used to raise the ring through the interface.

-

As the ring is pulled upwards, it brings a meniscus of the liquid with it.

-

The force is at its maximum just before the liquid film breaks.

-

This maximum force is recorded and used to calculate the surface tension, often with a correction factor applied.[10]

Wilhelmy Plate Method

The Wilhelmy plate method is another widely used technique for measuring the surface tension of liquids at an air-liquid or liquid-liquid interface.

Principle: A thin plate, usually made of platinum, is oriented perpendicular to the interface and the force exerted on it is measured.

Detailed Methodology:

-

Preparation: A clean Wilhelmy plate is attached to a balance or tensiometer. The HEC solution is placed in a container, and the temperature is controlled.

-

Measurement: The plate is brought into contact with the surface of the HEC solution.

-

The force on the plate is due to a combination of gravity and the downward pull of the surface tension.

-

The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle between the liquid and the plate (which is often assumed to be zero for a properly wetted platinum plate).

Pendant Drop Method

The pendant drop method is a versatile technique for measuring interfacial tension and is particularly useful for polymer melts and solutions where dynamic surface tension is of interest.[11]

Principle: The shape of a drop of liquid hanging from the end of a capillary tube is determined by the balance between surface tension and gravity. By analyzing the shape of the drop, the surface tension can be determined.

Detailed Methodology:

-

Preparation: A pendant drop of the HEC solution is formed at the tip of a needle or capillary tube.

-

Image Acquisition: An image of the drop is captured using a high-resolution camera.

-

Shape Analysis: The profile of the drop is analyzed using software.

-

Calculation: The software fits the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.[11] This iterative process yields the surface tension value.

The following diagram illustrates a generalized workflow for measuring the surface tension of HEC solutions.

Caption: General experimental workflow for surface tension measurement of HEC solutions.

Conclusion

The surface tension of this compound aqueous solutions is a fundamental property that influences their performance in a wide range of applications. While HEC itself is not a potent surfactant, its presence in a formulation can subtly modify the surface tension. A comprehensive understanding of how factors such as concentration, molecular weight, temperature, and the presence of additives affect surface tension is crucial for formulators. The selection of an appropriate and well-controlled experimental method is paramount for obtaining accurate and reproducible data. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to effectively characterize and control the surface tension of HEC-based systems.

References

- 1. celluloseether.com [celluloseether.com]

- 2. This compound (HEC) - Ataman Kimya [atamanchemicals.com]

- 3. What is the mechanism of Hydroxyethylcellulose? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. News - Effects of Temperature on the Hydroxy Ethyl Cellulose Solution [ihpmc.com]

- 6. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 7. ashland.com [ashland.com]

- 8. Effect of Temperature and Alkali Solution to Activate Diethyl Carbonate for Improving Rheological Properties of Modified Hydroxyethyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. quora.com [quora.com]

Navigating the Regulatory Landscape of Hydroxyethyl Cellulose for Pharmaceutical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethyl cellulose (HEC), a non-ionic, water-soluble polymer derived from cellulose, is a cornerstone excipient in the pharmaceutical industry. Its versatility as a thickening, binding, film-forming, and stabilizing agent has led to its widespread use in a variety of dosage forms, including oral, topical, and ophthalmic preparations. This technical guide provides an in-depth overview of the regulatory status of HEC for pharmaceutical applications, focusing on key data, experimental protocols, and regulatory pathways to support drug development professionals.

Regulatory Acceptance and Pharmacopoeial Standards

This compound is a well-established excipient with global regulatory acceptance. It is listed in major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), and is included in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database (IID). This widespread acceptance provides a strong foundation for its use in new drug formulations.

United States FDA Status

In the United States, pharmaceutical excipients are regulated as components of the final drug product. The inclusion of an excipient in the FDA's Inactive Ingredient Database (IID) signifies that it has been used in an approved drug product for a specific route of administration and dosage form. This "precedence of use" can streamline the review process for new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

The table below summarizes the maximum potency of this compound as listed in the FDA's Inactive Ingredient Database for various routes of administration and dosage forms. It is important to note that different viscosity grades of HEC may be listed separately.

| Route of Administration | Dosage Form | Maximum Potency |

| Ophthalmic | Solution | 0.45% |

| Ophthalmic | Suspension | 0.5% |

| Oral | Capsule | 72.0 mg |

| Oral | Solution | 1.0% |

| Oral | Suspension | 1.0% |

| Oral | Tablet | 120.0 mg |

| Topical | Cream | 2.5% |

| Topical | Gel | 2.5% |

| Topical | Lotion | 2.0% |

| Topical | Ointment | 1.5% |

| Vaginal | Gel | 1.0% |

Data extracted from the FDA Inactive Ingredient Database. This data is subject to change and should be verified against the most current version of the database.

European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) Specifications

Pharmaceutical-grade this compound must comply with the specifications outlined in the respective pharmacopoeial monographs. These monographs provide detailed testing procedures and acceptance criteria to ensure the identity, purity, and quality of the excipient.

| Test | Ph. Eur. Specification | USP Specification |

| Identification | A. Infrared AbsorptionB. ViscosityC. Precipitate Formation | A. SolubilityB. Film FormationC. Color Reaction |

| Appearance | White or yellowish-white powder or granules | White to yellowish-white, odorless, and tasteless hygroscopic powder |

| pH (1% solution) | 5.5 to 8.5 | 6.0 to 8.5 |

| Viscosity | As stated on the label (within 75% to 140% of the labeled value) | Within the range stated on the label (not less than 50% and not more than 150% of the labeled value) |

| Loss on Drying | ≤ 10.0% | ≤ 10.0% |

| Residue on Ignition | ≤ 5.0% | ≤ 5.0% |

| Heavy Metals | ≤ 20 ppm | ≤ 20 µg/g |

| Chlorides | ≤ 1.0% | - |

| Nitrates | Dependent on viscosity grade | - |

Safety and Toxicology Profile

This compound is generally regarded as a nontoxic and nonirritant material.[1] Its high molecular weight prevents significant absorption from the gastrointestinal tract.

Acute and Subchronic Toxicity

Acute oral toxicity studies in rats have demonstrated the low toxicity of HEC. One study reported a median lethal dose (LD50) of greater than 5000 mg/kg.[2] Subchronic oral toxicity studies on related cellulose ethers have established a No-Observed-Adverse-Effect-Level (NOAEL) of 5000 mg/kg/day in rats, the highest dose tested.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of "not specified" for a number of modified celluloses, including HEC, further supporting its safety profile.

| Study Type | Species | Route | Key Finding |

| Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg[2] |

| Subchronic Toxicity (90-day) | Rat | Oral (dietary) | NOAEL = 5000 mg/kg/day (for Ethylcellulose)[3] |

Experimental Protocols

Accurate and reproducible analytical testing is critical for ensuring the quality of this compound. The following sections detail the methodologies for key pharmacopoeial tests.

Viscosity Determination

Viscosity is a critical quality attribute for HEC as it dictates its functional performance as a thickening agent. Both the USP and Ph. Eur. provide methods for its determination.

This method measures the torque on a rotor rotating at a constant speed in the HEC solution.

Apparatus:

-

Rotating viscometer with appropriate spindles.

-

Constant temperature water bath (20 ± 0.1 °C).

-

Beaker of suitable dimensions.

Procedure:

-

Prepare the HEC solution at the concentration specified in the monograph.

-

Equilibrate the solution to 20 ± 0.1 °C in the water bath for at least 30 minutes.

-

Select the appropriate spindle and rotational speed as per the viscometer manufacturer's instructions for the expected viscosity range.

-

Immerse the spindle into the center of the solution to the marked immersion depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument display.

The USP method is similar to the Ph. Eur. method and emphasizes the importance of controlling the test parameters.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type).

-

Spindles as specified for the viscosity grade.

-

Constant temperature water bath (25 ± 0.1 °C, unless otherwise specified).

-

Low-form beaker.

Procedure:

-

Prepare the HEC solution as directed in the monograph.

-

Place the solution in the beaker and allow it to equilibrate to 25 ± 0.1 °C in the water bath.

-

Attach the specified spindle to the viscometer.

-

Immerse the spindle in the solution, ensuring the spindle is centered and the immersion mark is at the surface of the liquid.

-

Level the viscometer.

-

Set the specified rotational speed and turn on the motor.

-

Allow the spindle to rotate for a sufficient time to obtain a stable reading.

-

Multiply the reading by the appropriate factor for the spindle and speed used to obtain the viscosity in mPa·s.

Identification Tests (USP)

These tests confirm that the material is this compound.

-

Add 1 g of the sample to 100 mL of water.

-

Stir the mixture.

-

Observation: The substance dissolves to form a colloidal solution.

-

Place 1 mL of the solution from the solubility test onto a glass plate.

-

Allow the water to evaporate.

-

Observation: A thin, self-sustaining film is formed.

-

To 1 mL of a 1 in 2000 solution of the sample, add 1 mL of a 1 in 20 phenol solution.

-

Add 5 mL of sulfuric acid, shake, and allow to cool.

-

Observation: The solution turns orange.

Regulatory Pathway and Formulation Considerations

The regulatory pathway for a new drug product containing an established excipient like this compound is generally more straightforward than for a product containing a novel excipient.

When developing a new formulation, it is crucial to consider the intended route of administration and the proposed concentration of HEC. If the intended use falls within the parameters of what is already listed in the FDA's IID, the regulatory burden is significantly reduced. However, if the proposed concentration exceeds the listed maximum potency, or if a novel route of administration is intended, additional safety data may be required to support the submission.

The choice of HEC grade, primarily defined by its viscosity, is a critical formulation decision. Different viscosity grades will impact drug release profiles, physical stability, and sensory characteristics of the final product. It is essential to select a grade that is appropriate for the intended application and to ensure its quality is consistently controlled.

Conclusion

This compound is a well-characterized and globally accepted pharmaceutical excipient with a strong safety profile. Its inclusion in major pharmacopoeias and the FDA's Inactive Ingredient Database provides a solid regulatory foundation for its use in a wide range of pharmaceutical applications. By understanding the pharmacopoeial requirements, leveraging the existing safety data, and following the established regulatory pathways, drug development professionals can confidently utilize this compound to formulate safe and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Preparing Hydroxyethyl Cellulose (HEC) Hydrogels for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Hydroxyethyl cellulose (HEC) hydrogels, which are versatile platforms for controlled drug delivery. HEC is a non-ionic, water-soluble polymer derived from cellulose, known for its biocompatibility and biodegradability, making it an excellent candidate for biomedical applications.[1][2][3] This document outlines various crosslinking strategies to form stable hydrogel networks, methods for drug incorporation, and key characterization techniques to evaluate the hydrogel properties.

Overview of HEC Hydrogel Preparation

HEC hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] The preparation of HEC hydrogels for drug delivery typically involves the crosslinking of HEC polymer chains to form a stable, insoluble network. The choice of crosslinking agent and method significantly influences the hydrogel's properties, such as swelling behavior, mechanical strength, and drug release profile.[4][5] Common crosslinking strategies include chemical crosslinking with agents like citric acid, glutaraldehyde, or ethylene glycol dimethacrylate (EGDMA), and physical crosslinking methods.[1][6][7] Drug loading is often achieved through the swelling-diffusion method, where the dried hydrogel is immersed in a drug solution.[1][8]

Experimental Protocols

This section provides detailed step-by-step protocols for preparing HEC hydrogels using different crosslinking agents.

Protocol 1: Preparation of HEC Hydrogel using Citric Acid as a Crosslinker

This protocol describes the synthesis of a biocompatible HEC hydrogel using citric acid, a natural and non-toxic crosslinking agent.[4][6][9]

Materials:

-

This compound (HEC)

-

Citric acid (CA)

-

Distilled water

Equipment:

-

Magnetic stirrer with hot plate

-

Beakers

-

Petri dishes or molds

-

Oven

-

Freeze-dryer (optional, for porous hydrogels)

Procedure:

-

Preparation of HEC solution: Dissolve a specific amount of HEC (e.g., 4.0 g) in distilled water (e.g., 80 mL) with continuous stirring until a homogeneous solution is formed.[6] Heating gently (e.g., to 40-50 °C) can aid in dissolution.

-

Addition of crosslinker: Add a predetermined amount of citric acid (e.g., 0.4 g to 0.8 g) to the HEC solution and stir until it is completely dissolved.[6]

-

Casting and drying: Pour the mixture into petri dishes or desired molds. To form a porous structure, the mixture can be freeze-dried prior to crosslinking.[6] Alternatively, for a non-porous hydrogel, dry the mixture in an oven at a moderate temperature (e.g., 30-60 °C) to remove the water.[9]

-

Crosslinking reaction: Place the dried films or porous scaffolds in an oven at a higher temperature (e.g., 80-120 °C) for a specific duration (e.g., 1-24 hours) to facilitate the esterification reaction between the hydroxyl groups of HEC and the carboxylic acid groups of citric acid.[9][10]

-

Washing and drying: After the crosslinking reaction, wash the resulting hydrogel films or scaffolds thoroughly with distilled water to remove any unreacted HEC and citric acid.[11] Finally, dry the hydrogels to a constant weight.

Workflow for HEC Hydrogel Preparation with Citric Acid Crosslinker

Caption: Workflow for HEC hydrogel synthesis using citric acid.

Protocol 2: Preparation of HEC-g-AMPS Hydrogel using EGDMA as a Crosslinker

This protocol details the synthesis of a grafted HEC hydrogel with 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and crosslinked with ethylene glycol dimethacrylic acid (EGDMA).[1]

Materials:

-

This compound (HEC)

-

2-acrylamido-2-methylpropane sulfonic acid (AMPS)

-

Ethylene glycol dimethacrylic acid (EGDMA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

Distilled water

-

Nitrogen gas

Equipment:

-

Ultrasonic mixer

-

Water bath

-

Vacuum oven

Procedure:

-

Preparation of initial solution: Dissolve a specified amount of HEC in distilled water. To this solution, add AMPS and APS.

-

Homogenization and inerting: Mix the solution homogeneously using an ultrasonic mixer. Bubble nitrogen gas through the mixture for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]

-

Addition of crosslinker: Add EGDMA dropwise to the mixture while stirring.[1]

-

Polymerization and gelation: Transfer the final solution to a water bath set at 50 °C. Gradually increase the temperature to 65 °C and maintain it for 24 hours to allow for complete gelation.[1]

-

Post-processing: Cut the resulting hydrogel into discs of the desired size (e.g., 8 mm).[1]

-

Drying: Dry the hydrogel discs in a vacuum oven until a constant weight is achieved.[1]

Protocol 3: Drug Loading into HEC Hydrogels (Swelling-Diffusion Method)

This protocol describes a common method for loading a drug into the prepared HEC hydrogels.[1][8][9]

Materials:

-

Dried HEC hydrogel discs/films

-

Active pharmaceutical ingredient (API)

-

Phosphate buffer solution (PBS) or other suitable solvent

Equipment:

-

Shaker or magnetic stirrer

-

Beakers

-

UV-Vis spectrophotometer (for determining loading efficiency)

Procedure:

-

Preparation of drug solution: Prepare a solution of the API at a known concentration (e.g., 1% w/v) in a suitable solvent, such as PBS (pH 7.4).[1][9]

-

Swelling and diffusion: Immerse the pre-weighed dried hydrogel discs in the drug solution.[1]

-

Equilibration: Place the beaker on a shaker or use a magnetic stirrer and allow the hydrogels to swell for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[1][9]

-

Washing and drying: After swelling, remove the hydrogel discs from the drug solution and rinse them briefly with distilled water to remove any surface-adhered drug.[1]

-

Drying: Dry the drug-loaded hydrogels at room temperature or in an oven at a mild temperature (e.g., 40 °C) to a constant weight.[1]

-

Determination of drug loading: The amount of drug loaded can be calculated by either weighing the hydrogel before and after loading or by measuring the concentration of the drug remaining in the solution using a UV-Vis spectrophotometer.[8]

Workflow for Drug Loading and Release Study

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-Based Hydrogels as Controlled Release Carriers for Amorphous Solid Dispersion of Bioactive Components of Radix Paeonia Alba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Starch Glutaraldehyde Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]

- 9. eprints.usm.my [eprints.usm.my]

- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 11. ijper.org [ijper.org]

Application Notes and Protocols for the Dissolution of Hydroxyethyl Cellulose (HEC) Powder in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose, widely utilized as a gelling and thickening agent in pharmaceutical, cosmetic, and various industrial applications.[1][2][3] Its function as a rheology modifier allows for the control of product flow and spreadability.[1] Proper dissolution of HEC powder is a critical step to ensure the desired viscosity, stability, and performance of the final formulation. This document provides a detailed, step-by-step guide to effectively dissolve HEC powder in water, addressing common challenges such as clumping and achieving a clear, uniform solution.

Factors Influencing HEC Dissolution:

Several factors can impact the hydration and dissolution rate of HEC powder:

-

Temperature: HEC is soluble in both cold and hot water.[4] Higher temperatures generally accelerate the dissolution process; however, excessively high temperatures can negatively affect viscosity.[5]

-

pH: HEC is stable over a wide pH range, typically between 3 and 10.[4][6] Adjusting the pH to a slightly alkaline range (pH 8-10) can significantly speed up hydration.[4]

-

Stirring Speed and Method: Continuous and uniform agitation is crucial to prevent the formation of agglomerates or "fish eyes".[3][7] High-shear mixing can be employed to break up any lumps that may form.[7]

-

Powder Addition Rate: Slow and controlled addition of HEC powder into the vortex of the water is essential to prevent clumping.[2][7][8]

-

HEC Grade: Different grades of HEC may have varying molecular weights and surface treatments, which can affect their hydration time and dissolution characteristics.[4][8]

Quantitative Data Summary:

| Parameter | Recommended Range/Value | Notes |

| Typical Usage Rate | 0.5% - 3% w/w | The specific concentration depends on the desired final viscosity.[4] |

| Water Temperature (Warm Water Method) | 50 - 80°C | Pre-dispersion in hot water helps to wet the particles and prevent clumping.[2][3][8] |

| Water Temperature (Cold Water Method) | Room Temperature | Slower dissolution but can reduce the risk of lumping with certain HEC grades.[4] |

| pH for Accelerated Dissolution | 8 - 10 | Adjusting the pH to the alkaline side can decrease hydration time.[4] |

| Stable pH Range | 3 - 10 | HEC maintains viscosity within this range.[4][6] |

| Hydration/Dissolution Time | 20 minutes to several hours | Varies depending on the method, temperature, pH, and HEC grade.[2][3] |

| Stirring Time (Initial Dispersion) | Approximately 30 minutes | Continuous stirring is necessary to ensure the HEC is fully dispersed and hydrated.[8] |

Experimental Protocols:

Three primary methods for dissolving HEC powder in water are detailed below. The choice of method depends on the available equipment, the specific grade of HEC, and the desired characteristics of the final solution.

Protocol 1: The Cold Water Method

This method is straightforward and suitable for many grades of HEC, particularly those with surface treatments to delay hydration.

Materials and Equipment:

-

This compound (HEC) powder

-

Deionized or distilled water

-

Beaker or suitable vessel

-

Magnetic stirrer and stir bar, or overhead mechanical stirrer

-

Spatula or weighing paper

-

pH meter and pH adjustment solutions (e.g., sodium hydroxide, triethanolamine) (optional)

Procedure:

-

Preparation: Measure the required amount of deionized or distilled water and place it in the beaker. Place the beaker on the magnetic stirrer and add the stir bar.

-

Stirring: Begin stirring the water at a moderate speed to create a vortex.

-

HEC Addition: Slowly and carefully sprinkle the pre-weighed HEC powder into the side of the vortex. Avoid adding the powder too quickly to prevent clumping.[2]

-

Dispersion: Continue stirring at a low to medium speed to disperse the powder evenly throughout the water, forming a suspension.[2] Some initial agglomeration may be observed.

-

Hydration: Allow the solution to stir continuously. The HEC particles will begin to absorb water and swell. This hydration phase can take from 30 minutes to several hours.[2][3]

-

Complete Dissolution: Continue stirring until the solution becomes clear and free of visible particles. The viscosity of the solution will increase significantly.

-

pH Adjustment (Optional): If a faster dissolution is desired, the pH of the solution can be adjusted to between 8 and 10 after the initial dispersion of the HEC powder.[4]

-

Final Solution: Once fully dissolved, the HEC solution is ready for use in the formulation.

Protocol 2: The Warm Water (Hot Water Pre-Dispersion) Method

This method utilizes heated water to accelerate the wetting and initial dispersion of the HEC particles, which can shorten the overall dissolution time.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a hot plate.

Procedure:

-

Heating: Heat a portion (approximately 1/3) of the total required deionized or distilled water to 50-80°C.[2][8]

-

Stirring: Place the beaker with the hot water on a stirrer and begin stirring to create a vortex.

-

HEC Addition: Slowly add the HEC powder to the hot water while stirring continuously. The heat helps to rapidly wet the particles and prevent them from forming a gelatinous film on the surface.[3]

-

Dispersion: Continue stirring until the powder is fully dispersed in the hot water.

-

Dilution with Cold Water: Add the remaining cold water to the dispersion while continuing to stir. This will lower the temperature and allow the HEC to begin dissolving and building viscosity.[2]

-

Hydration and Dissolution: Continue stirring the solution until it cools to room temperature and becomes clear and fully viscous. This process typically takes 20-40 minutes after the addition of cold water.[2]

-

Final Solution: The resulting HEC solution is ready for use.

Protocol 3: The Pre-Slurry Method

This technique involves pre-wetting the HEC powder with a non-solvent, such as a polyol (e.g., glycerin, propylene glycol) or a small amount of organic solvent, before adding it to water. This method is highly effective at preventing clumping.[3]

Materials and Equipment:

-

Same as Protocol 1, with the addition of a pre-slurrying agent (e.g., glycerin, propylene glycol).

Procedure:

-

Pre-Slurry Preparation: In a separate small beaker, weigh the required amount of HEC powder. Add a small amount of the pre-slurrying agent (e.g., glycerin) to the HEC powder and mix thoroughly with a spatula to form a smooth, lump-free paste. A common ratio is to mix one part HEC with six parts of the organic solvent.[9]

-

Water Preparation: In the main beaker, prepare the required amount of deionized or distilled water and begin stirring to create a vortex.

-

Addition of Slurry: Add the HEC slurry to the vortex of the stirring water.

-

Dispersion and Dissolution: The pre-wetted HEC particles will disperse easily in the water without clumping. Continue stirring until the HEC is fully dissolved and the desired viscosity is achieved.

-

Final Solution: The clear and uniform HEC solution is now ready for incorporation into the final product.

Visualization of the Dissolution Workflow

Caption: Logical workflow for dissolving this compound (HEC) powder in water.

References

- 1. How to dissolve this compound (HEC) - The Chemist Plug [thechemistplug.co.za]

- 2. News - Detailed steps for dissolving this compound (HEC) in water [ihpmc.com]

- 3. How to dissolve this compound? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 4. payhip.com [payhip.com]

- 5. News - How to use this compound HEC in water-based coatings [kimachemical.com]

- 6. News - What should be paid attention to when using this compound? [kimachemical.com]

- 7. landercoll.com [landercoll.com]

- 8. News - How do you dissolve this compound in water? [kimachemical.com]

- 9. kemoxcell.com [kemoxcell.com]

Application of Hydroxyethyl Cellulose in Nanoparticle Synthesis and Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl cellulose (HEC), a non-ionic, water-soluble polymer derived from cellulose, has emerged as a versatile and valuable excipient in the field of nanotechnology.[1][2] Its unique physicochemical properties, including biocompatibility, biodegradability, and excellent film-forming and gelling capabilities, make it an ideal candidate for the synthesis and stabilization of various nanoparticles.[1][3] HEC can function as a reducing agent, a capping agent to prevent agglomeration, and a stabilizer to ensure the long-term stability of nanoparticle suspensions.[4][5][6] This document provides detailed application notes and protocols for the use of HEC in nanoparticle synthesis and stabilization, with a focus on drug delivery and biomedical applications.[1][7][8]

Key Applications

HEC's role in nanoparticle technology is multifaceted, with significant applications in:

-

Drug Delivery: HEC is used to develop nanoparticle and hydrogel formulations for controlled drug release.[1] It can enhance drug encapsulation, control release kinetics, and improve the physicochemical properties of drug delivery systems for oral, nasal, and ocular routes.[1][9] For instance, HEC-based gels containing metronidazole-loaded solid lipid nanoparticles (SLNs) have shown sustained drug release and enhanced antimicrobial activity for buccal mucosal delivery.[7][8][10]

-

Antimicrobial Agents: HEC has been successfully employed in the green synthesis of silver nanoparticles, which are known for their antimicrobial properties.[4][5] In this process, HEC acts as both a reducing and stabilizing agent, offering an eco-friendly alternative to conventional chemical methods.[5][11]

-

Tissue Engineering: HEC, in combination with other biopolymers, can be used to create nanocomposite scaffolds for bone tissue engineering. It serves as a stabilizing agent for osteotropic metal carbonate nanoparticles (e.g., CaCO₃, ZnCO₃) within the scaffold matrix.[12]

-

Stabilization of Nanomaterials: HEC is an effective stabilizer for various nanomaterials, including graphene oxide, in electrolyte solutions, enhancing their suitability for applications like targeted drug delivery.[13]

Data Summary: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the use of HEC in nanoparticle synthesis.

Table 1: Synthesis of Silver Nanoparticles (AgNPs) using HEC

| Parameter | Value | Reference |

| Reactants & Concentrations | ||

| HEC Concentration | 0.15–1.5 g/100 cm³ | [5] |

| AgNO₃ Concentration | 0.017–0.17 g/100 cm³ | [5] |

| Optimal HEC:AgNO₃ ratio | 1.5 : 0.17 ( g/100 cm³) | [5] |

| Reaction Conditions | ||

| Temperature | 70°C | [5] |

| pH | 12 | [5] |

| Reaction Time | 120 min | [5] |

| Nanoparticle Characteristics | ||

| Size Range | 11–60 nm | [5] |

| Stability | Stable for over six months in aqueous solution | [4][5] |

Table 2: Formulation of Metronidazole-Loaded Solid Lipid Nanoparticles (SLNs) in HEC Gel

| Parameter | Value | Reference |

| SLN Composition | ||

| Lipid (Precirol) | 2.93% (w/v) | [7][8][10] |

| Surfactant (Tween 80) | 1.8% (w/v) | [7][8][10] |

| Drug:Lipid Ratio | 19.3% (w/w) | [7][8][10] |

| HEC Gel Composition | ||

| HEC Concentration | 3% (w/w) | [7][8] |

| Metronidazole (from SLNs) | 1% (w/w) | [7][8][10] |

| Nanoparticle Characteristics | ||

| Approximate Size | 200 nm | [7][8][10] |

| Size Distribution | Narrow | [7][10] |

Experimental Protocols

Protocol 1: Green Synthesis of Silver Nanoparticles (AgNPs) using HEC

This protocol is based on the green synthesis method where HEC acts as both a reducing and stabilizing agent.[5]

Materials:

-

This compound (HEC)

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Distilled water

-

Magnetic stirrer with heating plate

-

pH meter

-

Reaction vessel (e.g., beaker)

Procedure:

-

HEC Solution Preparation: Prepare a 1.5% (w/v) HEC solution by dissolving 1.5 g of HEC in 100 cm³ of distilled water with constant stirring until a homogenous solution is formed.

-

Precursor Addition: To the HEC solution, add AgNO₃ to achieve a final concentration of 0.17 g/100 cm³. Continue stirring.

-

pH Adjustment: Adjust the pH of the mixture to 12 using a NaOH solution.

-

Reaction: Heat the solution to 70°C while stirring continuously. Maintain these conditions for 120 minutes.

-

Formation of AgNPs: The formation of AgNPs is indicated by a color change in the solution.

-

Characterization: The resulting AgNP colloidal solution can be characterized using UV-vis spectroscopy for formation and transmission electron microscopy (TEM) for size and morphology.[5]

Protocol 2: Synthesis of Metal Carbonate Nanoparticles Stabilized with HEC for Scaffolds

This protocol describes the synthesis of metal carbonate nanoparticles for incorporation into biopolymer scaffolds.[12]

Materials:

-

Metal acetate precursor (e.g., Zn(CH₃COO)₂, Ca(CH₃COO)₂)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

This compound (HEC)

-

Distilled water

-

Stirrer

-

Centrifuge

Procedure:

-

Precursor-Stabilizer Mixture: Prepare a 0.8 M solution of the metal precursor in a beaker. Add a 1% (w/w) aqueous HEC solution and stir at 500 rpm for 10-15 minutes until the HEC is completely dissolved.[12]

-

Precipitant Solution: Separately, prepare a 0.8 M solution of ammonium carbonate.[12]

-

Precipitation: Add the ammonium carbonate solution dropwise to the precursor-stabilizer mixture while stirring. The synthesis is conducted at room temperature.

-

Separation: After the addition of the precipitant is complete, centrifuge the mixture to separate the nanoparticles.[12]

-

Scaffold Incorporation: The resulting nanoparticle pellet can be resuspended and incorporated into a biopolymer matrix (e.g., a mix of HEC and methyl cellulose) for scaffold fabrication.[12]

Protocol 3: Preparation of a HEC-based Gel for Nanoparticle Drug Delivery

This protocol outlines the incorporation of drug-loaded nanoparticles into a HEC gel.[7][8]

Materials:

-

Drug-loaded nanoparticles (e.g., Metronidazole-loaded SLNs)

-

This compound (HEC)

-

Distilled water

-

Homogenizer/stirrer

Procedure:

-

HEC Gel Preparation: Prepare a 3% (w/w) HEC gel by gradually dispersing HEC powder in distilled water under continuous stirring until a homogenous, transparent gel is formed.

-

Nanoparticle Incorporation: While stirring, slowly add the previously prepared drug-loaded nanoparticle suspension to the HEC gel.

-

Homogenization: Continue to stir the mixture until the nanoparticles are uniformly dispersed throughout the gel, resulting in a smooth and homogeneous formulation.[7][8]

-

Characterization: The final product can be characterized for its mechanical properties, rheology, and in vitro drug release profile.[7][8]

Visualizations

Caption: Role of HEC in nanoparticle synthesis and stabilization.

Caption: Experimental workflow for AgNP synthesis using HEC.

Caption: HEC in a nanoparticle-based drug delivery system.

References

- 1. Role of Hydroxyethylcellulose in Controlled Drug Release Systems [eureka.patsnap.com]

- 2. Hydroxyethylcellulose in the Synthesis of Nanocomposites [eureka.patsnap.com]

- 3. Polyethylenimine-Conjugated this compound for Doxorubicin/Bcl-2 siRNA Co-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Formulation and characterization of this compound-based gel containing metronidazole-loaded solid lipid nanoparticles for buccal mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 11. Frontiers | Re-designing nano-silver technology exploiting one-pot this compound-driven green synthesis [frontiersin.org]

- 12. Biopolymer-Based Nanocomposite Scaffolds: Methyl Cellulose and this compound Matrix Enhanced with Osteotropic Metal Carbonate Nanoparticles (Ca, Zn, Mg, Cu, Mn) for Potential Bone Regeneration | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Hydroxyethyl Cellulose as a Binder in Tablet Formulation for Controlled Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl cellulose (HEC), a non-ionic, water-soluble polymer derived from cellulose, is a versatile excipient in the pharmaceutical industry.[1] Its utility as a binder in tablet formulations is particularly noteworthy, especially for the development of controlled-release dosage forms.[1] HEC's ability to form a hydrophilic matrix allows it to modulate drug release, making it a preferred choice for creating sustained-release tablet formulations.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of HEC as a binder for controlled-release tablets.